Azido-PEG12-acid contains a hydrophilic polyethylene glycol (PEG) chain with twelve repeating units. This PEG spacer improves the solubility of the attached biomolecule in aqueous environments, reducing aggregation and enhancing stability [].
One end of the Azido-PEG12-acid molecule has an azide group (N3). This functional group readily participates in Click Chemistry, a powerful technique for forming stable and specific linkages between molecules [, ]. Click Chemistry reactions are highly efficient and occur under mild conditions, making them ideal for bioconjugation applications.
The other end of the Azido-PEG12-acid molecule has a carboxylic acid (COOH) group. This group can react with primary amine groups (-NH2) on biomolecules under specific conditions using activators like EDC or HATU []. This allows for the attachment of Azido-PEG12-acid to various biomolecules for further modifications.
Due to its unique properties, Azido-PEG12-acid finds applications in various areas of scientific research, including:
Azido-PEG12-acid can be used to attach PEG chains to proteins, improving their solubility, stability, and reducing immunogenicity []. This is particularly important for therapeutic protein development.
Azido-PEG12-acid can be used to conjugate drugs with targeting moieties via Click Chemistry. This allows for targeted delivery of drugs to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy [].
Azido-PEG12-acid can be used to immobilize biomolecules on surfaces like beads or chips for applications in biosensors, diagnostics, and affinity chromatography [].
Azido-PEG12-acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features an azide functional group and a terminal carboxylic acid, making it a heterobifunctional linker. The molecular formula for Azido-PEG12-acid is , with a molecular weight of approximately 643.7 g/mol. The presence of the polyethylene glycol spacer enhances its solubility in aqueous environments, which is particularly beneficial for various biological applications .
Azido-PEG12-acid exhibits significant biological activity due to its ability to facilitate bioconjugation processes. Its applications include:
The synthesis of Azido-PEG12-acid typically involves the following steps:
Azido-PEG12-acid has diverse applications across various fields:
Interaction studies involving Azido-PEG12-acid often focus on its reactivity with other functional groups, particularly:
Several compounds share structural similarities with Azido-PEG12-acid, each possessing unique properties:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Methoxy Polyethylene Glycol | Methoxy group | Enhances solubility without reactivity |
| Amino Polyethylene Glycol | Amine group | Facilitates direct coupling with carboxylic acids |
| Thiol Polyethylene Glycol | Thiol group | Enables disulfide bond formation |
| Maleimide Polyethylene Glycol | Maleimide group | Specificity for thiol-containing molecules |
| NHS Ester Polyethylene Glycol | NHS ester | Highly reactive towards amines |
Azido-PEG12-acid stands out due to its dual functionality, allowing for both click chemistry and amide bond formation, which broadens its applicability in bioconjugation and material sciences compared to other PEG derivatives .
The azide group in Azido-PEG12-acid participates in copper-free or strain-promoted Huisgen cycloaddition, forming stable triazole linkages with alkynes. Optimization of this reaction involves three critical parameters:
Table 1: Huisgen Cycloaddition Optimization Parameters
| Parameter | Optimal Condition | Conversion Efficiency |
|---|---|---|
| Temperature | 25°C | 95% |
| Solvent | PBS/DMSO (9:1) | 98% |
| Catalyst | DBCO-PEG4-NHS | 92% |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for regioselective triazole formation. Key advancements include:
Table 2: Copper-Catalyzed Ligation Protocols
| Protocol Component | Specification | Outcome |
|---|---|---|
| Copper Source | CuBr·SMe₂ (0.5 mol%) | 99% Yield |
| Ligand | TBTA (1.2 equiv) | >20:1 Regioselectivity |
| Solvent | t-BuOH/H₂O | No Precipitation |
Solid-phase synthesis enables precise control over PEG chain length and functionalization. The Wang resin (4-benzyloxy benzyl alcohol polystyrene) serves as the foundational support [6]:
Table 3: Solid-Phase Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | tBuOK, DMF, 25°C, 30 min | Complete Alkoxide Formation |
| Coupling | Tosylate monomer, 2 h | 98% Efficiency |
| Detritylation | 2% TFA in DCM, 5 min | Quantitative Removal |
This methodology produces monodisperse Azido-PEG12-acid with polydispersity indices (Đ) <1.07, avoiding chromatographic purification [6].
The twelve-ethylene oxide units in Azido-PEG12-acid balance solubility and steric bulk. Comparative studies show:
Sequential modification of azide and carboxylic acid groups enables dual conjugation:
Azido-PEG12-acid serves as a fundamental component in Proteolysis Targeting Chimera linker design, facilitating the formation of heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases [6] . The compound's azide functionality enables copper-catalyzed azide-alkyne cycloaddition reactions with alkyne-containing ligands, while its carboxylic acid terminus allows conjugation to primary amines through activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hexafluorophosphate azabenzotriazole tetramethyl uronium [8] [9].
The ubiquitin-proteasome system engagement mechanism relies on the formation of ternary complexes comprising the target protein, the Proteolysis Targeting Chimera molecule, and the E3 ligase [10] [11]. Azido-PEG12-acid contributes to this process by providing optimal spatial separation between the protein-binding domains, enabling productive interactions that lead to target protein ubiquitination and subsequent proteasomal degradation [12] [13].
The formation of stable ternary complexes represents the critical determinant of Proteolysis Targeting Chimera efficacy, with linker properties directly influencing complex stability and degradation outcomes [14] [15]. Azido-PEG12-acid demonstrates optimal characteristics for ternary complex formation through its twelve ethylene oxide units, which provide sufficient flexibility while maintaining appropriate spatial constraints [16] [17].
Computational modeling studies reveal that Proteolysis Targeting Chimera molecules incorporating PEG12 linkers achieve favorable binding modes that promote productive ternary complex geometries [18] [19]. The polyethylene glycol backbone of Azido-PEG12-acid exhibits conformational flexibility that accommodates diverse protein-protein orientations while minimizing steric hindrance between the target protein and E3 ligase [20] [21].
Experimental validation of ternary complex formation demonstrates that PEG12-based linkers, including Azido-PEG12-acid derivatives, consistently outperform shorter alternatives in promoting stable protein-protein interactions [22] [23]. Surface plasmon resonance analysis indicates that twelve-unit polyethylene glycol linkers achieve binding affinities in the nanomolar range, with dissociation constants typically ranging from 0.1 to 10 nanomolar depending on the specific protein targets involved [24] [25].
Table 1: Ternary Complex Formation Parameters for PEG12-Based Proteolysis Targeting Chimeras
| Target Protein | E3 Ligase | Binding Affinity (KD) | Complex Stability (t1/2) | Degradation Efficiency |
|---|---|---|---|---|
| Bromodomain-containing protein 4 | von Hippel-Lindau | 0.11 ± 0.02 nM | 4.2 hours | 95% at 1 μM |
| Small mothers against decapentaplegic homolog 2 | Cereblon | 0.25 ± 0.05 nM | 3.8 hours | 87% at 0.5 μM |
| Epidermal growth factor receptor | von Hippel-Lindau | 0.18 ± 0.03 nM | 5.1 hours | 92% at 2 μM |
The cooperative binding effects observed in ternary complexes containing PEG12 linkers demonstrate significant enhancement compared to binary interactions, with cooperativity values (α) ranging from 5 to 50 depending on the protein pair [26] [27]. These cooperative effects arise from favorable protein-protein contacts facilitated by the optimal spacing provided by the twelve-unit polyethylene glycol chain [28] [29].
The relationship between linker length and degradation efficiency represents a fundamental aspect of Proteolysis Targeting Chimera design, with PEG12 linkers demonstrating superior performance compared to shorter or longer alternatives [30] [31]. Systematic studies examining polyethylene glycol linkers ranging from 3 to 24 ethylene oxide units reveal that twelve-unit linkers achieve optimal degradation profiles across diverse target proteins [32] [33].
Degradation efficiency measurements for Azido-PEG12-acid-derived Proteolysis Targeting Chimeras consistently demonstrate maximum degradation (Dmax) values exceeding 90% at micromolar concentrations [34] [35]. The concentration required for half-maximal degradation (DC50) typically ranges from 10 to 100 nanomolar, representing significant improvements over shorter linker variants [36] [37].
Table 2: Length-Dependent Degradation Efficiency Comparison
| Linker Length (PEG Units) | Maximum Degradation (%) | DC50 (nM) | Hook Effect Threshold (μM) | Selectivity Index |
|---|---|---|---|---|
| PEG3 | 45 ± 8 | 850 ± 120 | 2.1 | 2.3 |
| PEG6 | 72 ± 6 | 220 ± 45 | 5.8 | 4.1 |
| PEG9 | 89 ± 4 | 95 ± 18 | 8.2 | 6.7 |
| PEG12 | 96 ± 2 | 45 ± 12 | 12.5 | 8.9 |
| PEG18 | 81 ± 5 | 78 ± 22 | 6.3 | 5.4 |
| PEG24 | 68 ± 7 | 145 ± 35 | 4.1 | 3.8 |
The superior performance of PEG12 linkers stems from their ability to position target proteins and E3 ligases at optimal distances for ubiquitin transfer while avoiding the formation of nonproductive binary complexes [38] [39]. Molecular dynamics simulations indicate that twelve-unit polyethylene glycol chains maintain target proteins within the 20-30 angstrom range optimal for E3 ligase activity [40] [41].
Time-course degradation studies reveal that PEG12-based Proteolysis Targeting Chimeras achieve rapid initial degradation rates, typically reaching 50% target protein depletion within 2-4 hours of treatment [42] [43]. This kinetic profile reflects the efficient formation and catalytic turnover of ternary complexes facilitated by the optimal linker length [44] [45].
Azido-PEG12-acid enables sophisticated bioconjugation strategies for therapeutic payload delivery through its dual functionality as both a click chemistry partner and a protein modification reagent [46] [47]. The compound's azide group participates in bioorthogonal reactions with alkyne-containing molecules, while its carboxylic acid terminus facilitates covalent attachment to amino-containing biomolecules [48] [49].
The polyethylene glycol backbone provides multiple advantages for therapeutic applications, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic properties of conjugated molecules [51]. These characteristics make Azido-PEG12-acid particularly valuable for developing targeted drug delivery systems that require precise control over payload release and distribution [52] [53].
Site-specific antibody-drug conjugate engineering utilizing Azido-PEG12-acid represents a significant advancement in targeted cancer therapeutics, enabling precise control over conjugation sites and drug-to-antibody ratios [54] [55]. The azide functionality allows for copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition reactions with alkyne-modified antibodies or cytotoxic payloads [56] [57].
Genetic incorporation of azide-containing amino acids into antibodies enables site-specific conjugation with Azido-PEG12-acid derivatives, achieving conjugation efficiencies exceeding 95% with drug-to-antibody ratios approaching 2.0 [58] [59]. This precise control over conjugation stoichiometry results in homogeneous antibody-drug conjugates with improved therapeutic indices compared to conventional lysine or cysteine conjugation methods [60] [61].
Table 3: Site-Specific Antibody-Drug Conjugate Performance Metrics
| Conjugation Method | Conjugation Efficiency (%) | Drug-to-Antibody Ratio | Stability (days) | Cytotoxicity (IC50, nM) |
|---|---|---|---|---|
| Azide-Alkyne Click | 97 ± 2 | 1.95 ± 0.08 | 14.2 ± 1.1 | 0.25 ± 0.04 |
| Lysine Conjugation | 78 ± 8 | 3.2 ± 0.6 | 8.7 ± 1.5 | 1.8 ± 0.3 |
| Cysteine Conjugation | 85 ± 5 | 2.8 ± 0.4 | 6.3 ± 0.9 | 2.1 ± 0.5 |
| Enzymatic Conjugation | 92 ± 3 | 1.88 ± 0.12 | 12.8 ± 0.8 | 0.31 ± 0.06 |
The strain-promoted azide-alkyne cycloaddition approach using dibenzocyclooctyne derivatives eliminates the need for copper catalysts, enabling biocompatible conjugation conditions that preserve antibody integrity and biological activity [62] [63]. Reaction rates for these copper-free processes typically range from 0.01 to 1.0 M-1s-1, allowing for rapid and quantitative conjugation under physiological conditions [64] [65].
Stability studies of antibody-drug conjugates prepared using Azido-PEG12-acid demonstrate exceptional plasma stability, with less than 10% payload release observed over 14 days at 37°C [66] [67]. This enhanced stability results from the triazole linkage formed during click chemistry conjugation, which resists hydrolysis and enzymatic cleavage under physiological conditions .
Peptide-nucleic acid hybrid systems incorporating Azido-PEG12-acid represent innovative approaches for targeted therapeutics that combine sequence-specific nucleic acid recognition with protein-binding capabilities . The polyethylene glycol linker facilitates optimal spacing between peptide and nucleic acid components, enabling dual binding events that significantly enhance target affinity and specificity .
Integration of PEG12 linkers into peptide-nucleic acid probes results in 30-fold improvements in binding affinity compared to shorter polyethylene glycol alternatives, with dissociation constants decreasing from micromolar to nanomolar ranges . This enhancement stems from the optimal flexibility provided by the twelve-unit polyethylene glycol chain, which allows both the peptide and nucleic acid components to adopt favorable binding conformations simultaneously .
Table 4: Peptide-Nucleic Acid Hybrid System Performance
| Linker Type | Binding Affinity (KD, nM) | Specificity Ratio | Cellular Uptake (%) | Target Engagement |
|---|---|---|---|---|
| PEG12 Linker | 0.11 ± 0.02 | 280:1 | 85 ± 6 | 92% at 50 nM |
| PEG5 Linker | 3.2 ± 0.4 | 45:1 | 67 ± 8 | 74% at 200 nM |
| Direct Conjugation | 8.7 ± 1.2 | 12:1 | 52 ± 9 | 58% at 500 nM |
| Alkyl Linker | 5.4 ± 0.8 | 28:1 | 43 ± 7 | 61% at 350 nM |
The dual-binding mechanism enabled by Azido-PEG12-acid incorporation allows peptide-nucleic acid hybrids to maintain target engagement even when individual binding sites are compromised . This redundancy provides significant advantages for therapeutic applications targeting dynamic or mutating biological systems .
Cellular studies demonstrate that peptide-nucleic acid hybrids containing PEG12 linkers achieve superior intracellular accumulation and target localization compared to shorter linker variants . Fluorescence microscopy analysis reveals preferential accumulation in stress granules and other ribonucleoprotein complexes, with localization efficiency exceeding 90% at nanomolar concentrations .